2-Chloro-n-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide
Description
2-Chloro-N-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide is a boronate ester-functionalized benzenesulfonamide derivative. Its structure features:
- A chlorine atom at the ortho position (C2) of the benzene ring.
- A phenyl-substituted sulfonamide group at the benzenesulfonamide nitrogen.
- A pinacol boronate ester (4,4,5,5-tetramethyl-[1,3,2]dioxaborolane) at the meta position (C5).
Properties
CAS No. |
1106313-73-8 |
|---|---|
Molecular Formula |
C18H21BClNO4S |
Molecular Weight |
393.7 g/mol |
IUPAC Name |
2-chloro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H21BClNO4S/c1-17(2)18(3,4)25-19(24-17)13-10-11-15(20)16(12-13)26(22,23)21-14-8-6-5-7-9-14/h5-12,21H,1-4H3 |
InChI Key |
MBKDEMZZNFJDCF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation of the Boronate Ester Benzenesulfonamide Intermediate
A common approach involves the reaction of an amino-substituted phenylboronic acid with pinacol to form the pinacol boronate ester, followed by sulfonamide formation.
- Example Procedure:
(3-Amino-4-methylphenyl)boronic acid (0.50 g, 3.3 mmol) is reacted with pinacol (0.43 g, 3.6 mmol) in acetonitrile (5 mL) at 25 °C for 18 hours. The solvent is then removed, and the solid product is used without further purification. Recrystallization from ethanol yields the desired boronate ester sulfonamide as a colorless crystalline solid with approximately 68% yield.
This step ensures the installation of the boronate ester moiety, which is critical for subsequent cross-coupling reactions.
Palladium-Catalyzed Borylation
A key method for installing the boronate ester is the palladium-catalyzed Miyaura borylation of aryl halides:
Reaction Conditions:
Aryl halide (e.g., 2-bromo or 2-chloro benzenesulfonamide) is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst such as [1,1′-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl2), potassium phosphate as base, and a solvent mixture like 7:3 n-butanol/water. The reaction mixture is degassed and heated to 100 °C for 4 hours under microwave irradiation.Outcome:
This process yields the 2-chloro-n-phenyl-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzenesulfonamide compound with good selectivity and yield.
Purification
The crude product is typically purified by recrystallization from ethanol or by chromatographic techniques such as column chromatography or preparative HPLC, depending on scale and purity requirements.
Summary Table of Preparation Methods
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Boronate ester formation | (3-Amino-4-methylphenyl)boronic acid + pinacol, acetonitrile, 25 °C, 18 h | ~68 | Recrystallization from ethanol |
| 2 | Palladium-catalyzed borylation | Aryl halide + bis(pinacolato)diboron, Pd(dtbpf)Cl2, K3PO4, 7:3 n-BuOH/H2O, 100 °C, microwave, 4 h | Variable | Microwave-assisted, inert atmosphere |
| 3 | Purification | Column chromatography or recrystallization | - | Ensures high purity for downstream use |
Research Results and Notes
- The use of microwave irradiation in palladium-catalyzed borylation significantly reduces reaction times and can improve yields.
- The choice of base and solvent mixture is critical for optimal conversion and selectivity.
- The boronate ester is sensitive to hydrolysis; therefore, handling under anhydrous or controlled moisture conditions is recommended.
- The chloro substituent is stable under the borylation conditions, allowing for selective functionalization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-n-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate or sodium hydroxide, are used to deprotonate the reactants and drive the reaction forward.
Major Products
The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2-Chloro-n-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-n-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide involves its ability to participate in various chemical reactions due to its functional groups. The chloro group can undergo nucleophilic substitution, while the boronic ester group can engage in coupling reactions. These reactions are facilitated by the presence of catalysts and bases, which activate the reactants and promote the formation of new bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
N,N-Diethyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide ()
- Key Differences :
- Boronate ester at C3 (vs. C5 in the target compound).
- N,N-Diethyl and 4-methyl substituents (vs. N-phenyl and 2-chloro).
- Implications: The C3 boronate position may alter regioselectivity in cross-coupling reactions. N,N-Diethyl groups enhance solubility in non-polar solvents but reduce steric hindrance compared to the bulkier phenyl group.
N-2-pyridinyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzenesulfonamide ()
- Key Differences :
- Boronate ester at C4 (vs. C5).
- Pyridinyl group on the sulfonamide nitrogen (vs. phenyl).
- C4 boronate placement may favor coupling with aryl halides at specific positions in Suzuki reactions .
Heterocyclic vs. Benzene Backbone
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole ()
- Key Differences: Oxazole ring replaces the benzene backbone. No sulfonamide group.
- Implications :
Functional Group Variations
N-(2-(dimethylamino)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide ()
- Key Differences: Dimethylaminoethyl group on the sulfonamide nitrogen. Boronate ester at C4.
- Implications: The tertiary amine improves solubility in aqueous media and may enable pH-dependent reactivity. Potential for chelation or coordination chemistry with transition metals .
Cross-Coupling Efficiency
- The target compound’s C5 boronate position is meta to the sulfonamide group, which may reduce steric hindrance compared to ortho-substituted analogs (e.g., C3 or C4 boronate derivatives). This facilitates coupling with bulkier aryl halides in Suzuki-Miyaura reactions .
- Chlorine at C2 deactivates the benzene ring, slowing unwanted side reactions (e.g., electrophilic substitution) while maintaining boronate reactivity .
Data Table: Structural and Functional Comparison
Biological Activity
2-Chloro-n-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide is a complex organic compound with potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 393.7 g/mol. It features a chloro group and a boron-containing dioxaborolane moiety, which are significant for its chemical reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H21BClNO4S |
| Molecular Weight | 393.7 g/mol |
| CAS Number | 1106313-73-8 |
Related Case Studies
- Cardiovascular Effects : Research has shown that certain sulfonamide derivatives can affect cardiovascular parameters. A study evaluated the impact of benzenesulfonamide derivatives on coronary resistance using an isolated rat heart model. The results indicated that specific compounds could significantly alter perfusion pressure and coronary resistance, suggesting potential therapeutic applications in managing blood pressure .
- Calcium Channel Interaction : Another study explored the interaction of sulfonamide derivatives with calcium channels, indicating that these compounds might act as inhibitors. This mechanism could be relevant for developing treatments for conditions like hypertension .
Comparative Analysis with Similar Compounds
The following table compares 2-Chloro-n-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide with other related compounds based on their biological activities:
| Compound Name | Biological Activity | Unique Aspects |
|---|---|---|
| 2-Chloro-n-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide | Potential anti-inflammatory and antimicrobial effects | Contains both chloro and boron functionalities |
| N-(4-amino-phenyl)-benzenesulfonamide | Antibacterial and anti-inflammatory | Known for its broad-spectrum antibacterial activity |
| N-(5-sulfa-moyl-1,3,4-thiadiazol-2-yl)acetamide | Carbonic anhydrase inhibitor | Used in heart failure management |
Synthesis and Applications
The synthesis of this compound typically involves multi-step reactions that can be confirmed through spectroscopic methods such as NMR and mass spectrometry. Its unique structure allows it to serve as a building block in developing pharmaceuticals and agrochemicals. Additionally, its role in carbon-carbon coupling reactions makes it valuable in materials science for synthesizing polymers and other advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
